Cas no 1706429-01-7 (3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one)

3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one is a brominated pyrrolone derivative with potential utility in synthetic organic chemistry and pharmaceutical research. Its structural features, including the dibromo substitution and isopropyl group, make it a versatile intermediate for further functionalization, particularly in heterocyclic synthesis. The compound’s reactivity may facilitate the development of novel bioactive molecules or serve as a precursor in the synthesis of complex scaffolds. Its stability under standard conditions ensures ease of handling in laboratory settings. Researchers may find value in its application for exploring structure-activity relationships or as a building block in medicinal chemistry programs.
3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one structure
1706429-01-7 structure
Product Name:3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one
CAS No:1706429-01-7
MF:C7H9Br2NO
MW:282.960460424423
CID:5181258
Update Time:2025-10-29

3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one
    • 2H-Pyrrol-2-one, 3,4-dibromo-1,5-dihydro-1-(1-methylethyl)-
    • Inchi: 1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3
    • InChI Key: PXODMIXQQGDYLD-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)CC(Br)=C(Br)C1=O

3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM507879-1g
3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one
1706429-01-7 97%
1g
$396 2023-01-10

3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Related Literature

Additional information on 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one

3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one: A Comprehensive Overview

The compound 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one, identified by the CAS number 1706429-01-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidone ring with bromine substituents at positions 3 and 4, an isopropyl group at position 1, and a ketone functionality at position 2.

Recent studies have highlighted the importance of pyrrolidone derivatives in various biological systems. The presence of bromine atoms in the molecule introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. The isopropyl group adds steric bulk, potentially affecting the molecule's solubility and permeability across biological membranes.

One of the most promising areas of research involving this compound is its potential role in neuroprotective agents. Preclinical studies have suggested that derivatives of this compound may exhibit neuroprotective effects by modulating specific signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its pharmacological applications, 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one has been explored for its utility in chemical synthesis as an intermediate for constructing more complex molecules. Its structure serves as a versatile platform for further functionalization, enabling the creation of diverse libraries of compounds for high-throughput screening.

Recent advancements in synthetic methodologies have made it possible to produce this compound with higher yields and greater purity. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable for industrial applications.

The compound's physical properties, including its melting point, boiling point, and solubility characteristics, have been extensively characterized to facilitate its use in various experimental setups. These properties are critical for determining its stability under different conditions and its suitability for use in biological assays.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the compound's interactions with target proteins. These studies have revealed that the bromine atoms play a crucial role in stabilizing key interactions with amino acid residues within protein binding pockets.

In summary, 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure and functional groups make it a versatile molecule with applications ranging from drug discovery to chemical synthesis.

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